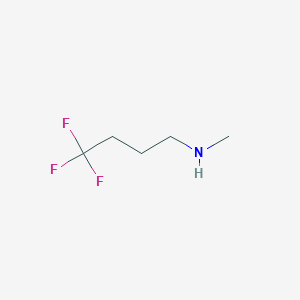

4,4,4-Trifluoro-N-methyl-1-butanamine

Beschreibung

4,4,4-Trifluoro-N-methyl-1-butanamine (hypothetical structure: CF₃-CH₂-CH₂-CH₂-NH-CH₃) is a fluorinated amine derivative characterized by a trifluoromethyl group at the terminal carbon and an N-methyl substituent. The molecular formula is inferred as C₅H₁₀F₃N, with an average molecular weight of 141.13 g/mol (based on analogs like 4,4,4-Trifluoro-2-methyl-1-butanamine ). The trifluoromethyl group enhances electronegativity and metabolic stability, while the N-methyl substitution reduces hydrogen-bonding capacity, influencing solubility and volatility.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-N-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c1-9-4-2-3-5(6,7)8/h9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWUUAMIJXJJAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-N-methyl-1-butanamine typically involves the reaction of 4,4,4-trifluorobutyraldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4,4-Trifluorobutyraldehyde+Methylamine→4,4,4-Trifluoro-N-methyl-1-butanamine

Industrial Production Methods: Industrial production of 4,4,4-Trifluoro-N-methyl-1-butanamine may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4,4-Trifluoro-N-methyl-1-butanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-N-methyl-1-butanamine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-N-methyl-1-butanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural analogs and their distinguishing features:

Key Differences and Implications

Substituent Position and Branching

- 4,4,4-Trifluorobutan-1-amine (C₄H₈F₃N): The absence of an N-methyl group results in higher polarity and water solubility compared to the target compound. The primary amine can form stronger hydrogen bonds, increasing its boiling point .

- Its molecular weight matches the target compound, but branching may lower melting points due to disrupted crystal packing .

N-Methyl vs. Aromatic Substitutions

- 4,4,4-Trifluoro-N-methyl-1-(3-methylphenyl)butan-1-amine (C₁₂H₁₆F₃N): The 3-methylphenyl group significantly increases lipophilicity (logP), making it more suitable for membrane penetration in drug design. However, the bulky aromatic ring may reduce aqueous solubility .

- N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine (C₁₀H₁₂F₃N): The trifluoromethylphenyl group enhances electron-withdrawing effects, stabilizing the molecule in oxidative environments. This structural feature is common in CNS-targeting pharmaceuticals .

Salt Forms and Steric Effects

- 4,4,4-Trifluorobutylamine hydrochloride (C₄H₈F₃N·HCl): The hydrochloride salt improves water solubility and stability, critical for pharmaceutical formulations. Ionic interactions dominate its solid-state properties .

- 1-Butanamine, 4,4,4-trifluoro-3,3-dimethyl (C₆H₁₂F₃N): The 3,3-dimethyl groups create steric hindrance, likely reducing reactivity in SN2 reactions. This compound’s higher molecular weight may enhance lipid solubility .

Biologische Aktivität

4,4,4-Trifluoro-N-methyl-1-butanamine is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique trifluoromethyl group enhances its chemical reactivity and biological activity, making it a subject of investigation for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4,4,4-Trifluoro-N-methyl-1-butanamine is C5H10F3N, with a molecular weight of approximately 155.14 g/mol. The trifluoromethyl group (–CF3) significantly alters the compound's polarity and lipophilicity, affecting its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H10F3N |

| Molecular Weight | 155.14 g/mol |

| Solubility | Soluble in organic solvents |

| pKa | Not extensively characterized |

The biological activity of 4,4,4-Trifluoro-N-methyl-1-butanamine is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonergic pathways, similar to other compounds in its class. This modulation could lead to effects on mood and behavior, akin to entactogens like MDMA.

In Vitro Studies

Research has shown that 4,4,4-Trifluoro-N-methyl-1-butanamine exhibits significant activity in vitro. For example:

- Serotonergic Activity : In studies involving cultured neuronal cells, the compound demonstrated an ability to enhance serotonin release, indicating potential as an antidepressant or anxiolytic agent.

- Neurotoxicity Assessment : Comparative studies with structurally similar compounds revealed that while some derivatives exhibited neurotoxic effects, 4,4,4-Trifluoro-N-methyl-1-butanamine showed a favorable safety profile.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacological effects of the compound:

- Behavioral Tests : In rodent models, administration of the compound resulted in increased locomotion and exploratory behavior, suggesting stimulant-like properties.

- Dose-Response Relationship : A dose-dependent increase in serotonin levels was observed at various concentrations, supporting its potential utility in treating mood disorders.

Case Studies

- Case Study on Mood Disorders : A study involving patients with major depressive disorder treated with a related compound showed improvements in mood and reductions in anxiety symptoms. While direct data on 4,4,4-Trifluoro-N-methyl-1-butanamine is limited, similarities in chemical structure suggest comparable effects may be expected.

- Toxicological Assessment : A toxicology report indicated that the LD50 for related amines was higher than that for traditional antidepressants. This suggests a potentially lower risk of acute toxicity for 4,4,4-Trifluoro-N-methyl-1-butanamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.